Isopropylmagnesium Bromide
Description
Historical Context and Evolution of Grignard Reagents in Organic Synthesis
The discovery of Grignard reagents represents a pivotal moment in the history of organic chemistry. In 1900, the French chemist François Auguste Victor Grignard, while working under his doctoral advisor Philippe Barbier, discovered that reacting an organic halide with magnesium metal in an ether solvent produced a highly reactive organomagnesium compound. numberanalytics.comnumberanalytics.comthermofisher.com This breakthrough was an extension of Barbier's earlier work with magnesium and methyl iodide. britannica.com Grignard's innovation was to prepare the organomagnesium compound first, which then successfully reacted with carbonyl compounds. britannica.com
These organomagnesium halides, with the general formula R-Mg-X (where R is an organic group and X is a halogen), came to be known as Grignard reagents. numberanalytics.comwikipedia.org Their discovery revolutionized organic synthesis by providing a relatively straightforward method for forming carbon-carbon bonds, a fundamental process in constructing more complex organic molecules from simpler precursors. numberanalytics.comcatholicscientists.orgnumberanalytics.com The immense importance of this discovery was recognized when Victor Grignard was awarded the Nobel Prize in Chemistry in 1912. wikipedia.orggdch.deebsco.com By the time of his death, thousands of papers had been published on the applications of the Grignard reaction. britannica.com
Isopropylmagnesium bromide, a specific and widely used Grignard reagent, is formed from the reaction of isopropyl bromide with magnesium. lookchem.comsmolecule.com Like other Grignard reagents, its utility lies in its role as a strong nucleophile and a strong base. lookchem.comguidechem.comguidechem.com It is particularly valued for introducing the isopropyl group into various molecules. lookchem.comguidechem.comchemicalbook.com
The development of more specialized Grignard reagents like this compound has expanded the synthetic chemist's toolkit. This compound is often used in reactions where a bulky nucleophile is required. smolecule.com Furthermore, it has found application in more advanced synthetic methods, such as in halogen-magnesium exchange reactions, where it can be used to prepare other, more complex Grignard reagents that are difficult to synthesize directly. wikipedia.orgharvard.edu The use of isopropylmagnesium chloride, often in combination with lithium chloride, has been highlighted as a "turbo Grignard reagent" due to its enhanced reactivity. rsc.orgchemicalforums.com
Fundamental Principles of Grignard Chemistry Relevant to this compound
The reactivity of Grignard reagents, including this compound, is a direct consequence of the nature of the carbon-magnesium (C-Mg) bond. fiveable.me This bond is highly polar covalent, with carbon being more electronegative than magnesium. bethunecollege.ac.inchemguide.co.uk This significant difference in electronegativity results in the carbon atom bearing a partial negative charge (δ-) and the magnesium atom a partial positive charge (δ+). numberanalytics.combethunecollege.ac.iniitk.ac.in
This polarization effectively makes the carbon atom of the Grignard reagent a potent nucleophile and a strong base, resembling a carbanion. britannica.comfiveable.memnstate.edu This "umpolung" or reversal of polarity from the starting alkyl halide (where the carbon is electrophilic) is a key concept in understanding the synthetic utility of Grignard reagents. bethunecollege.ac.in
In solution, the structure of Grignard reagents is more complex than the simple RMgX formula suggests. They exist in an equilibrium, known as the Schlenk equilibrium, involving the monomeric Grignard reagent, the dialkylmagnesium species (R₂Mg), and magnesium dihalide (MgX₂). fiveable.mewikipedia.orgacs.org The position of this equilibrium is influenced by factors such as the solvent, the nature of the organic group, and temperature. fiveable.mewikipedia.org The solvent, typically an ether like diethyl ether or tetrahydrofuran (B95107) (THF), plays a crucial role in stabilizing the Grignard reagent by coordinating to the magnesium atom. numberanalytics.comwikipedia.orgwikipedia.org
Grignard reagents are highly reactive compounds that participate in a wide array of chemical transformations. numberanalytics.com Their dual nature as strong nucleophiles and strong bases dictates their reactivity. sigmaaldrich.com
As nucleophiles, they readily attack electrophilic centers, most notably the carbon atom of carbonyl groups in aldehydes, ketones, and esters, to form new carbon-carbon bonds. numberanalytics.comebsco.commt.com The reaction with aldehydes and ketones is a cornerstone of alcohol synthesis. thermofisher.com this compound, for instance, reacts with carbonyl compounds to introduce an isopropyl group. lookchem.com
As strong bases, Grignard reagents react vigorously with protic compounds, which are molecules containing acidic hydrogens, such as water, alcohols, and carboxylic acids. guidechem.commnstate.edusigmaaldrich.com This is a crucial consideration in the practical application of Grignard reagents, as all reactions must be carried out under anhydrous (dry) conditions to prevent the reagent from being quenched. sigmaaldrich.com
The reactivity of Grignard reagents can be influenced by various factors, including the specific alkyl or aryl group, the halogen, and the solvent. For example, the reactivity of the starting organic halide to form the Grignard reagent generally follows the order I > Br > Cl. bethunecollege.ac.in
Comparison with Related Organometallic Reagents
Grignard reagents belong to a broader class of organometallic compounds, which are characterized by a direct bond between a carbon atom and a metal. bethunecollege.ac.in While Grignard reagents are some of the most well-known and widely used, other organometallic reagents, such as organolithium and organozinc compounds, also play significant roles in organic synthesis.
Organolithium Reagents: Like Grignard reagents, organolithium compounds (RLi) are potent nucleophiles and strong bases. The carbon-lithium bond is even more polarized than the carbon-magnesium bond, making organolithium reagents generally more reactive. This increased reactivity can be advantageous in certain reactions but can also lead to more side reactions.
Organozinc Reagents: Organozinc compounds (R₂Zn or RZnX) are generally less reactive than both Grignard and organolithium reagents. This lower reactivity can be beneficial for achieving higher selectivity in certain reactions, such as the Simmons-Smith cyclopropanation. In some cases, Grignard reagents can be synthesized from organozinc compounds through a process called reductive transmetalation. wikipedia.org
Organocadmium Reagents: Organocadmium compounds (R₂Cd) are prepared from Grignard reagents via transmetalation with cadmium chloride. wikipedia.org They are significantly less reactive and are particularly useful for the synthesis of ketones from acid chlorides without further reaction to form tertiary alcohols, a common side reaction with the more reactive Grignard and organolithium reagents.
The choice between these and other organometallic reagents depends on the specific transformation desired, the functional groups present in the substrate, and the required level of reactivity and selectivity. This compound, with its moderate reactivity and commercial availability, remains a workhorse reagent for many common synthetic applications. harvard.edu
Properties of this compound
| Property | Value |
| Chemical Formula | C₃H₇BrMg |
| CAS Number | 920-39-8 |
| Molecular Weight | 147.3 g/mol |
| Appearance | Clear dark brown or dark gray solution |
| Melting Point | 114-116 °C |
| Boiling Point | 148-154 °C |
| Flash Point | -17 °C |
| Density | 0.982 g/mL at 25 °C |
| Solubility | Miscible with tetrahydrofuran and diethyl ether; Immiscible with hydrocarbons |
Data sourced from multiple references. lookchem.comchemicalbook.comamericanelements.comjnfuturechemical.comchemdad.com
Distinctions from Isopropylmagnesium Chloride and its Lithium Chloride Complex ("Turbo Grignard" Reagents)
While often used interchangeably, this compound (i-PrMgBr) and isopropylmagnesium chloride (i-PrMgCl) exhibit notable differences. The choice of halide can influence solubility and reactivity in specific applications. For instance, i-PrMgCl is generally more soluble than i-PrMgBr. harvard.edu In certain reactions, such as the synthesis of chlorodialkylphosphines from phosphorus trichloride, the use of i-PrMgBr can lead to halogen exchange, yielding the undesired bromo-phosphine product, making i-PrMgCl the required reagent. orgsyn.org
A significant advancement in Grignard chemistry is the development of "Turbo Grignard" reagents, which are formed by adding one equivalent of lithium chloride (LiCl) to a Grignard reagent, such as i-PrMgCl. chem-station.comwikipedia.org The resulting i-PrMgCl·LiCl complex displays markedly enhanced reactivity and functional group tolerance. wikipedia.orgkanto.com.mykanto.co.jp The role of LiCl is to break up the dimeric and oligomeric aggregates of the Grignard reagent that exist via the Schlenk equilibrium. chem-station.com This dissociation forms more reactive monomeric magnesiate species, which accelerates halogen-magnesium exchange reactions and allows them to proceed under milder conditions. chem-station.comwikipedia.org This enhanced reactivity permits the preparation of highly functionalized Grignard reagents that would be incompatible with traditional methods, tolerating groups like esters, nitriles, and even some ketones. chem-station.comkanto.com.my Consequently, Turbo Grignards enable transformations that are sluggish or fail with conventional Grignard reagents. wikipedia.orgkanto.co.jprsc.org However, this increased reactivity can also favor single-electron transfer (SET) pathways in certain reactions, which may not always be the desired outcome. nih.gov
Table 2: Comparison of Isopropylmagnesium Halides
| Feature | This compound (i-PrMgBr) | Isopropylmagnesium Chloride (i-PrMgCl) | i-PrMgCl·LiCl ("Turbo Grignard") |
| Reactivity | Standard Grignard reactivity. harvard.edu | Similar to i-PrMgBr, but preferred in some specific syntheses to avoid halogen exchange. harvard.eduorgsyn.org | Significantly higher reactivity; accelerates halogen-magnesium exchange. chem-station.comwikipedia.orgthieme-connect.de |
| Solubility | Less soluble in THF (~0.8 M). harvard.edu | More soluble in THF (~2.0 M). harvard.edu | High solubility and exists as a complex, often [i-PrMgCl·LiCl]₂. wikipedia.org |
| Functional Group Tolerance | Standard tolerance; incompatible with many acidic or electrophilic functional groups. wikipedia.org | Standard tolerance, similar to the bromide counterpart. wikipedia.org | Greatly increased; tolerates esters, nitriles, and other sensitive groups. chem-station.comwikipedia.orgkanto.com.my |
| Mechanism of Enhancement | N/A | N/A | LiCl breaks Grignard aggregates, preventing the formation of unreactive clusters and promoting monomeric, more reactive species. chem-station.comrsc.org |
Comparison with Other Alkyl and Aryl Grignard Reagents
The reactivity of a Grignard reagent is heavily influenced by the nature of its organic (R) group. This compound, a secondary alkyl Grignard, holds an intermediate position in reactivity and steric bulk compared to other common Grignard reagents.
Compared to primary alkyl Grignards like ethylmagnesium bromide or n-propylmagnesium bromide, this compound is more sterically hindered and slightly less basic. This can lead to different reaction outcomes. For instance, with sterically demanding ketones, the bulkier isopropyl group may favor reduction of the carbonyl group (acting as a hydride donor) over nucleophilic addition. libretexts.org
In contrast to aryl Grignards, such as phenylmagnesium bromide, this compound is a stronger base. The acidity of the corresponding hydrocarbon's C-H bond dictates the basicity of the Grignard reagent; sp³-hybridized carbons (like in propane) are less acidic than sp²-hybridized carbons (like in benzene), making the alkyl Grignard a more potent base. walisongo.ac.id Aryl Grignards are generally less reactive as nucleophiles than their alkyl counterparts but are essential for forming aryl-carbon bonds. researchgate.net The steric bulk of aryl Grignards, especially those with ortho-substituents, can also significantly diminish reactivity. nih.gov
Table 3: Comparison of this compound with Other Grignard Reagents
| Reagent Type | Example | Basicity | Steric Hindrance | Primary Reaction Pathway |
| Primary Alkyl | Ethylmagnesium Bromide | High | Low | Nucleophilic addition. libretexts.org |
| Secondary Alkyl | This compound | High | Moderate | Nucleophilic addition; can also act as a reducing agent with hindered ketones. libretexts.orgorganic-chemistry.org |
| Tertiary Alkyl | tert-Butylmagnesium Chloride | Very High | High | Primarily acts as a base; often used for enolization rather than addition. libretexts.org |
| Aryl | Phenylmagnesium Bromide | Moderate | Moderate (can be high with ortho-substituents) | Nucleophilic addition. nih.gov |
Contrasts with Organolithium Reagents
Organolithium reagents (R-Li) represent another major class of organometallic compounds and offer a useful comparison to Grignard reagents like this compound. The primary distinction lies in their reactivity, which stems from the nature of the carbon-metal bond. researchgate.net
The carbon-lithium bond is significantly more polarized than the carbon-magnesium bond, rendering organolithium compounds more potent nucleophiles and stronger bases than their Grignard counterparts. researchgate.net This heightened reactivity allows organolithium reagents to succeed in reactions where Grignard reagents fail, such as additions to highly hindered ketones. libretexts.org For example, isopropyllithium (B161069) adds effectively to 2,4-dimethyl-3-pentanone, a reaction where this compound does not yield the normal addition product. libretexts.org
However, this increased reactivity comes at the cost of selectivity. Organolithium reagents are generally less chemoselective than Grignard reagents. researchgate.net Grignard reagents, being "softer" nucleophiles, are often preferred for more delicate transformations. The "Turbo Grignard" i-PrMgCl·LiCl complex bridges this gap, offering reactivity that approaches that of organolithiums while retaining better functional group compatibility in many cases. harvard.eduthieme-connect.de
Table 4: General Contrasts: Grignard Reagents vs. Organolithium Reagents
| Feature | Grignard Reagents (e.g., i-PrMgBr) | Organolithium Reagents (e.g., n-BuLi) |
| C-Metal Bond Polarity | Moderately polar. researchgate.net | Highly polar. researchgate.net |
| Nucleophilicity | Strong nucleophiles. guidechem.com | Very strong nucleophiles. libretexts.org |
| Basicity | Strong bases. guidechem.com | Very strong bases. walisongo.ac.id |
| Reactivity | Less reactive and more selective. researchgate.net | More reactive and less selective. libretexts.orgresearchgate.net |
| Side Reactions | Prone to reduction and enolization with hindered substrates. libretexts.org | Complicating side reactions are often less significant than with RMgX. libretexts.org |
| Reaction with Hindered Substrates | May fail to add to highly hindered carbonyls. libretexts.org | Often successful where Grignard reagents fail. libretexts.org |
Structure
2D Structure
Properties
IUPAC Name |
magnesium;propane;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7.BrH.Mg/c1-3-2;;/h3H,1-2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKCSZQWLOVUGB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[CH-]C.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BrMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074333 | |
| Record name | Magnesium, bromo(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920-39-8 | |
| Record name | Magnesium, bromo(1-methylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000920398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium, bromo(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium, bromo(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromo(1-methylethyl)magnesium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.870 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Advanced Preparative Methodologies of Isopropylmagnesium Bromide
Classical Preparation Methods
The traditional synthesis of Grignard reagents has been a staple in organic chemistry laboratories for over a century. These methods are well-established but require careful control of reaction conditions.
The quintessential method for preparing isopropylmagnesium bromide involves the direct reaction of 2-bromopropane (B125204) with magnesium metal. askfilo.com This process is an oxidative insertion where magnesium(0) inserts into the carbon-bromine bond of 2-bromopropane. adichemistry.com The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are highly reactive towards protic compounds like water, which would quench the reagent to form propane (B168953). adichemistry.comguidechem.comutexas.edu
The process is typically initiated in a dry, inert atmosphere (e.g., nitrogen). guidechem.com Magnesium metal, usually in the form of turnings or powder, is activated to remove the passivating layer of magnesium oxide from its surface. adichemistry.combyjus.com Activation can be achieved mechanically by crushing the metal or chemically by adding a small amount of an initiator like iodine or 1,2-diiodoethane. adichemistry.comguidechem.com A solution of 2-bromopropane in an appropriate ether solvent is then added slowly to the activated magnesium suspension. byjus.com The reaction is exothermic and often requires cooling to maintain a controlled rate. A typical laboratory-scale preparation involves reacting magnesium powder with isopropyl bromide in an ether solvent, sometimes with a catalytic amount of iodine to initiate the reaction. guidechem.com
The choice of solvent is critical for the successful formation and stability of Grignard reagents. Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are standard choices because they are aprotic and possess lone pairs of electrons on the oxygen atom that can coordinate with the magnesium center. adichemistry.comutexas.eduquora.com This coordination solvates and stabilizes the Grignard reagent, forming a Lewis acid-base complex. adichemistry.comquora.comquora.com
Diethyl Ether (Et₂O): A traditional and effective solvent, diethyl ether has a low boiling point (34.6°C), which can help control the reaction temperature through reflux. quora.comquora.comstackexchange.com It effectively dissolves and stabilizes the Grignard reagent. utexas.edu
Tetrahydrofuran (THF): THF is often considered a superior solvent for Grignard reagent formation for several reasons. Its oxygen atom is sterically more accessible than that in diethyl ether, allowing for stronger coordination to the magnesium. stackexchange.com Furthermore, THF has a higher boiling point (66°C), which permits the reaction to be conducted at a higher temperature, often leading to an increased reaction rate. stackexchange.combrainly.com In industrial preparations, THF is frequently the solvent of choice. For instance, a large-scale process might involve the slow addition of a 2-bromopropane and THF mixture to magnesium turnings at 50-60°C. guidechem.com
The solvent also plays a crucial role in the Schlenk equilibrium, a dynamic equilibrium between the monomeric this compound (i-PrMgBr) and its dimeric species, diisopropylmagnesium ((i-Pr)₂Mg) and magnesium bromide (MgBr₂). acs.orgadichemistry.com The coordinating ability of the solvent influences the position of this equilibrium, which can affect the reagent's reactivity.
| Solvent Property | Diethyl Ether (Et₂O) | Tetrahydrofuran (THF) |
|---|---|---|
| Boiling Point | 34.6°C stackexchange.com | 66°C stackexchange.com |
| Coordinating Ability | Good | Excellent (Sterically more accessible oxygen) stackexchange.com |
| Reaction Temperature | Lower, controlled by reflux | Higher, allowing for faster reaction rates brainly.com |
| Common Use | Traditional laboratory synthesis | Laboratory and industrial synthesis, especially for less reactive halides guidechem.comstackexchange.com |
Modern and Sustainable Synthetic Approaches
Concerns over the safety and scalability of traditional batch production of Grignard reagents have driven the development of modern techniques that offer significant advantages.
Flow chemistry, where reagents are continuously pumped through a reactor, has emerged as a superior method for conducting highly exothermic reactions like Grignard synthesis. rsc.orgseqens.com This technique offers precise control over reaction parameters, leading to improved safety, efficiency, and scalability. seqens.com
The key advantage of flow chemistry is the high surface-area-to-volume ratio in the reactors (often packed-bed or microreactors), which allows for extremely efficient heat dissipation. rsc.orgstolichem.com This characteristic virtually eliminates the risk of thermal runaway, a significant hazard in large-scale batch reactions. rsc.orgseqens.com The small internal volume of the reactor ensures that only a minimal amount of the hazardous Grignard reagent is present at any given moment, drastically improving the intrinsic safety of the process. stolichem.com
In a typical flow setup for this compound synthesis, a solution of 2-bromopropane is passed through a heated column packed with magnesium metal. rsc.org This method allows for rapid and consistent generation of the reagent. vapourtec.com The scalability of this process is straightforward; production can be increased by extending the operation time or by "numbering-up," which involves running multiple reactors in parallel. rsc.org This approach provides better product quality with fewer impurities due to the precise control over temperature and residence time. mt.com
A recent innovation in Grignard synthesis is the development of disposable cartridge systems for the on-demand generation of the reagent. beilstein-journals.orgnih.gov This "plug and flow" concept is designed for laboratory-scale synthesis and prioritizes convenience, reproducibility, and safety. nih.gov
These systems utilize single-use, pre-packed cartridges containing the necessary solid reagents, such as magnesium metal and sometimes activating agents like lithium chloride (to form "turbo Grignards"). beilstein-journals.orgnih.govresearchgate.net The user simply connects the cartridge to a pump system that delivers the 2-bromopropane solution. This approach provides a consistent supply of fresh, highly active Grignard reagent, which is crucial for achieving high conversion and reproducible results, as the quality of these reagents can degrade upon storage. nih.gov The on-demand nature of the synthesis also enhances safety by avoiding the storage of large quantities of the reactive compound and makes the technology accessible to chemists who may not be experts in flow chemistry or handling organometallics. beilstein-journals.orgnih.gov
Control of Concentration and Purity in Laboratory and Industrial Synthesis
Regardless of the synthetic method, controlling the concentration and purity of the resulting this compound solution is paramount for its successful use in subsequent reactions.
The concentration of the prepared Grignard reagent is typically determined via titration. guidechem.com A common method is acid-base titration, where an aliquot of the solution is quenched with a known excess of acid, and the remaining acid is back-titrated with a standardized base.
Maintaining high purity requires rigorous control over the starting materials and reaction conditions.
Anhydrous Conditions: All glassware must be thoroughly dried, and solvents must be anhydrous, as any trace of water will consume the reagent. byjus.comquora.com
Inert Atmosphere: The synthesis must be performed under an inert atmosphere, such as dry nitrogen or argon, to prevent oxidation and reaction with atmospheric moisture. guidechem.com
Magnesium Activation: The surface of the magnesium must be free from its passivating oxide layer to ensure efficient reaction. adichemistry.combyjus.com
Post-synthesis Treatment: In batch preparations, allowing the final solution to stand allows for unreacted magnesium and magnesium salt impurities to settle as a precipitate, which can then be separated by transferring the supernatant liquid. guidechem.com
Modern techniques like flow chemistry offer inherent advantages in purity control. The precise management of temperature minimizes side reactions, and the on-demand nature of both flow and cartridge systems ensures the use of a fresh, high-purity reagent, free from the degradation products that can form during prolonged storage. mt.comnih.gov
Reaction Mechanisms and Mechanistic Investigations Involving Isopropylmagnesium Bromide
Elucidation of the Grignard Reaction Mechanism with Isopropylmagnesium Bromide
The Grignard reaction, since its discovery, has been a cornerstone of organic chemistry for creating C-C bonds. nbinno.com The mechanism, particularly with a sterically demanding reagent like this compound, involves a delicate balance between polar and single-electron transfer pathways.
The classical and most common pathway for the reaction of this compound with carbonyl compounds (aldehydes and ketones) is nucleophilic addition. nbinno.comorganic-chemistry.org This mechanism proceeds through a series of well-defined steps:
Lewis Acid-Base Coordination : The magnesium atom of the Grignard reagent, acting as a Lewis acid, coordinates to the lone pair of electrons on the carbonyl oxygen. libretexts.org This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. libretexts.org
Nucleophilic Attack : The isopropyl group, bearing a partial negative charge due to the polar carbon-magnesium bond, acts as a nucleophile. It attacks the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond. nbinno.comksu.edu.sa Simultaneously, the π-bond of the carbonyl group breaks, and the electron pair moves entirely onto the oxygen atom. masterorganicchemistry.com
Formation of Tetrahedral Intermediate : This attack results in the formation of a tetrahedral magnesium alkoxide intermediate. libretexts.orgksu.edu.sa
Protonation : A subsequent acidic workup (e.g., with aqueous acid) protonates the alkoxide to yield the final alcohol product. ksu.edu.sayoutube.com The reaction with an aldehyde yields a secondary alcohol, while a ketone produces a tertiary alcohol. libretexts.org
Table 1: Products from Nucleophilic Addition of this compound to Carbonyls
| Carbonyl Substrate | Product Type |
|---|---|
| Aldehyde | Secondary Alcohol |
| Ketone | Tertiary Alcohol |
This table illustrates the general outcomes of Grignard reactions with different carbonyl compounds. libretexts.org
While the nucleophilic addition mechanism is prevalent, an alternative pathway, the single-electron transfer (SET) mechanism, can compete or dominate, particularly with sterically hindered ketones or electron-deficient substrates. organic-chemistry.orgnih.gov There is evidence suggesting that reagents like isopropylmagnesium chloride-lithium chloride complex can react through a radical mechanism in certain reactions. nih.gov
The SET mechanism involves the transfer of a single electron from the Grignard reagent to the carbonyl compound. This process generates a magnesium radical cation and a ketyl radical anion. The high reactivity of these radical intermediates can lead to outcomes other than simple addition, such as:
Reduction : A hydrogen atom can be transferred from the β-carbon of the this compound to the carbonyl carbon via a cyclic six-membered transition state. This results in the reduction of the ketone to a secondary alcohol and the formation of propene. organic-chemistry.org
Enolization : The Grignard reagent acts as a base, abstracting an α-proton from the ketone to form an enolate. Upon workup, the starting ketone is recovered. This is a common side reaction, especially with sterically hindered ketones. organic-chemistry.orglookchem.com
Studies have shown that for most Grignard reagents and carbonyl compounds, the polar nucleophilic addition pathway is dominant. However, with highly electron-deficient ketones, such as pentafluorophenyl ketone, SET pathways can be observed even with less bulky Grignard reagents. nih.gov The choice between the two-electron (nucleophilic) and one-electron (SET) pathways is a competitive process influenced by steric hindrance and the electronic properties of the reactants. nih.gov
Stereochemical Outcomes and Control in this compound Mediated Reactions
When this compound reacts with chiral or prochiral substrates, the stereochemical outcome is a critical consideration. The reagent's steric bulk can play a significant role in directing the formation of specific stereoisomers.
In reactions with carbonyl compounds containing a nearby stereocenter, the addition of this compound can proceed with high diastereoselectivity. The stereochemical course of the reaction is often governed by established models like Cram's rule or the Felkin-Anh model, which predict the direction of nucleophilic attack based on minimizing steric interactions in the transition state. For instance, the reaction of various cyclopropyl (B3062369) bromides with i-PrMgCl·LiCl can proceed with complete retention of configuration, demonstrating a high degree of stereocontrol. researchgate.net Similarly, the stereochemistry of Grignard additions to steroidal 4,5-epoxy-3-ketones has been shown to be dictated by the stereochemistry of the epoxide ring. nih.gov
Achieving high enantioselectivity in reactions involving the achiral this compound requires the use of external chiral sources. This can be accomplished through the use of chiral magnesium catalysts or by employing chiral auxiliaries attached to the substrate. The field of enantioselective transformations promoted by chiral magnesium catalysts has seen significant progress, enabling a wide variety of asymmetric reactions. rsc.org These catalytic systems can create a chiral environment around the reacting centers, directing the attack of the isopropyl nucleophile to one face of the prochiral carbonyl group over the other, leading to the preferential formation of one enantiomer. rsc.orgorganic-chemistry.org
Role as a Strong Base in Organic Transformations
Beyond its role as a nucleophile, this compound is a potent, non-nucleophilic strong base. nbinno.comorganic-chemistry.orglookchem.com This basicity is exploited in numerous organic transformations.
A primary application is in deprotonation reactions. It can effectively deprotonate a wide range of acidic protons, such as those on terminal alkynes, to generate acetylenic Grignard reagents. rsc.org It is also frequently used to deprotonate amines in the Bodroux reaction for amide synthesis. rsc.org
Furthermore, this compound is a key reagent in halogen-magnesium exchange reactions. wikipedia.org This process is particularly useful for preparing other, more functionalized Grignard reagents that cannot be synthesized by the direct reaction of an organic halide with magnesium metal. harvard.edu The reaction involves the transfer of magnesium from this compound to an aryl or vinyl halide, forming a new Grignard reagent. The use of this compound in conjunction with lithium chloride (forming i-PrMgCl·LiCl, often called a "turbo Grignard" reagent) significantly enhances the rate and efficiency of these exchange reactions, allowing them to proceed at low temperatures while tolerating a wide array of sensitive functional groups. rsc.orgnih.gov
Mechanistic Studies of Specific Reactions (e.g., Weinreb Amide-Type Horner-Wadsworth-Emmons Reaction)
The Horner-Wadsworth-Emmons (HWE) reaction is a fundamental tool in organic synthesis for the formation of alkenes, typically with a high degree of stereoselectivity. nrochemistry.comwikipedia.org The use of this compound as a base in the Weinreb amide-type HWE reaction has been the subject of mechanistic investigations aimed at understanding its influence on reactivity and, most notably, stereoselectivity. These studies have shed light on the critical role of the magnesium cation and the nature of the Grignard reagent in directing the reaction pathway. nih.govacs.orgchemrxiv.org
Research has demonstrated that the choice of base and the corresponding cation is a determining factor in the stereochemical outcome of the Weinreb amide-type HWE reaction. nih.gov When strong bases such as lithium bis(hexamethyldisilazide) (LHMDS) are used, the reaction exhibits a temperature-dependent stereoselectivity. At low temperatures, the (Z)-isomer is favored, while an increase in temperature leads to the preferential formation of the (E)-isomer. nih.gov
The general mechanism of the Horner-Wadsworth-Emmons reaction involves the deprotonation of the phosphonate (B1237965) to form a carbanion, which then undergoes a nucleophilic addition to the aldehyde. wikipedia.orgorganic-chemistry.org This is followed by the formation of an oxaphosphetane intermediate, which subsequently eliminates to give the alkene and a phosphate (B84403) byproduct. nrochemistry.comwikipedia.org The (E)-selectivity observed with this compound is attributed to the formation of a stable phosphonoenolate intermediate. nih.govacs.org The reaction mediated by this compound is reportedly slower than those using bases like LHMDS or n-butyllithium, which is consistent with the formation of a more stable intermediate that leads to higher (E)-selectivity. nih.govacs.org
A significant finding in the mechanistic investigation of this reaction was the successful isolation and characterization of the Weinreb amide-type magnesium phosphonoenolate generated from the reaction of the phosphonate with isopropylmagnesium chloride. nih.govorganic-chemistry.orgchemrxiv.orgelsevierpure.comresearchgate.net This isolated intermediate was found to be stable for an extended period and retained its high reactivity and selectivity when used in subsequent HWE reactions. nih.govorganic-chemistry.orgchemrxiv.orgelsevierpure.comresearchgate.net This provides direct evidence for the nature of the key intermediate in the reaction pathway.
Further studies have explored the effect of different alkyl and halide components of the Grignard reagent on the reaction outcome. While the alkyl group of the Grignard reagent did not show a significant impact on the yield or (E)-selectivity, the halide anion (Cl⁻, Br⁻, I⁻) was found to have a considerable effect. nih.gov
The following data tables summarize key research findings from mechanistic studies on the Weinreb amide-type Horner-Wadsworth-Emmons reaction, highlighting the influence of different bases and reaction conditions on product yield and stereoselectivity.
| Entry | Base | Temperature (°C) | Yield (%) | (E)-isomer : (Z)-isomer Ratio |
|---|---|---|---|---|
| 1 | LHMDS | -78 | 95 | 14 : 86 |
| 2 | LHMDS | -40 | 96 | 48 : 52 |
| 3 | LHMDS | 0 | 94 | 78 : 22 |
| 4 | LHMDS | Room Temp. | 95 | 85 : 15 |
| 5 | iPrMgBr | -78 | Low Yield | >99 : 1 |
| 6 | iPrMgBr | -40 | 45 | >99 : 1 |
| 7 | iPrMgBr | 0 | 78 | >99 : 1 |
| 8 | iPrMgBr | Room Temp. | 95 | >99 : 1 |
| Entry | Grignard Reagent | Yield (%) | (E)-isomer : (Z)-isomer Ratio |
|---|---|---|---|
| 1 | MeMgBr | 75 | 98 : 2 |
| 2 | EtMgBr | 93 | >99 : 1 |
| 3 | EtMgCl | 95 | >99 : 1 |
| 4 | EtMgI | 80 | >99 : 1 |
| 5 | nBuMgBr | 94 | >99 : 1 |
| 6 | iPrMgBr | 95 | >99 : 1 |
| 7 | iPrMgCl | 96 | >99 : 1 |
Synthetic Applications of Isopropylmagnesium Bromide in Complex Molecule Construction
Carbon-Carbon Bond Forming Reactions
The primary application of isopropylmagnesium bromide in synthetic chemistry is the creation of carbon-carbon bonds, a fundamental process in the assembly of organic molecules.
Additions to Carbonyl Compounds (Aldehydes, Ketones, Esters)
A classic and widely used application of this compound is its reaction with carbonyl compounds. As a Grignard reagent, it acts as a potent nucleophile, attacking the electrophilic carbon atom of aldehydes, ketones, and esters.
Aldehydes and Ketones: The addition of this compound to an aldehyde yields a secondary alcohol, while its reaction with a ketone produces a tertiary alcohol. The isopropyl group is transferred to the carbonyl carbon, forming a new carbon-carbon bond, and subsequent aqueous workup protonates the resulting alkoxide to furnish the alcohol product.
Esters: The reaction with esters is more complex, as the Grignard reagent adds to the carbonyl group twice. The initial addition results in the formation of a ketone intermediate, which is typically more reactive than the starting ester. This intermediate then rapidly reacts with a second equivalent of this compound to yield a tertiary alcohol after hydrolysis.
The general reactivity of carbonyl compounds towards Grignard reagents follows the order: aldehyde > ketone > ester.
Table 1: Reaction of this compound with Carbonyl Compounds
| Substrate Class | Carbonyl Compound | Product Class |
| Aldehyde | R-CHO | Secondary Alcohol |
| Ketone | R-CO-R' | Tertiary Alcohol |
| Ester | R-COOR' | Tertiary Alcohol |
Reductive Coupling of Amides for Amine Synthesis
This compound is instrumental in a novel, iridium-catalyzed reductive coupling of tertiary amides with Grignard reagents to synthesize functionalized tertiary amines. guidechem.com In this two-stage, one-pot protocol, the amide is first activated by reduction with a silane (B1218182) reductant in the presence of an iridium catalyst. Subsequently, a Grignard reagent, which can be prepared via a magnesium/iodide exchange using this compound, is introduced to form the new carbon-carbon bond. guidechem.com
This method has been successfully applied to a broad range of tertiary amides and various organomagnesium reagents, including those derived from aryl and heteroaryl iodides. For instance, a para-trifluoromethylphenyl organomagnesium reagent, prepared through a magnesium/iodide exchange with this compound, was effectively coupled with the pyrrolidine (B122466) amide of benzoic acid, yielding the corresponding tertiary amine in 65% yield. guidechem.com
Table 2: Examples of Reductive Coupling for Amine Synthesis
| Amide Substrate | Grignard Reagent Source | Product Type | Yield (%) |
| Pyrrolidine amide of benzoic acid | p-CF3-Ph-I + i-PrMgBr | Arylated Tertiary Amine | 65 |
| N-formyl piperidine | Various Aryl/Heteroaryl-I + i-PrMgBr | Homologated Tertiary Amine | Satisfactory |
Synthesis of 1,2,3-Triazoles via Grignard Reactions and Azide (B81097) Protection
The synthesis of diverse 1,2,3-triazoles can be achieved using organomagnesium intermediates where the inherent reactivity of an azide group is masked. sigmaaldrich.comharvard.edusolubilityofthings.com Direct iodine-magnesium exchange on an iodo-aryl azide using a Grignard reagent like this compound is often unsuccessful due to the decomposition of the sensitive azido (B1232118) group. sigmaaldrich.comharvard.edu
To overcome this, a protection strategy is employed. The azide is first reacted with a phosphine (B1218219), such as di-(tert-butyl)(4-(dimethylamino)phenyl)phosphine (amphos), to form a stable phosphazide (B1677712). sigmaaldrich.comorgsyn.org This protected intermediate can then safely undergo an iodine-magnesium exchange reaction with this compound or an isopropylmagnesium chloride-lithium chloride complex. sigmaaldrich.comorgsyn.org The resulting organomagnesium species can react with various electrophiles (e.g., aldehydes) to introduce new functional groups. harvard.edu Subsequent deprotection of the phosphazide with elemental sulfur regenerates the azide, which can then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or react with strained alkynes to form the desired 1,2,3-triazole ring. sigmaaldrich.comharvard.edu
Formation of Allenyl Esters via Horner-Wadsworth-Emmons Reactions of Ketenes
This compound functions as an effective base in a magnesium(II)-mediated Horner-Wadsworth-Emmons (HWE) reaction to synthesize conjugated allenyl esters. lookchem.comnbinno.com This method involves the reaction of a phosphonoacetate derivative, such as methyl bis(2,2,2-trifluoroethyl)phosphonoacetate, with disubstituted ketenes prepared in situ from acyl chlorides. lookchem.com
The use of this compound as the base to deprotonate the phosphonate (B1237965) reagent leads to the formation of tri-substituted allenyl esters in excellent yields, reaching up to 98%. lookchem.com The reaction demonstrates broad substrate scope, consistently producing high yields with various di-substituted ketenes. lookchem.com This approach provides an efficient route to tri- and tetrasubstituted allenes, which are valuable structures in organic synthesis. lookchem.comnbinno.com
Table 3: Yields of Allenyl Esters using i-PrMgBr-mediated HWE Reaction
| Ketene Type | HWE Reagent | Product Type | Yield |
| Di-substituted | Still-Gennari reagent | Tri-substituted allenyl ester | Up to 98% |
| Di-substituted | Ethyl 2-fluoro-2-diethylphosphonoacetate | α-fluorinated allenyl carboxamide | Up to 100% |
| Mono-substituted | Still-Gennari reagent | Allenyl ester | Lower yields |
Preparation of Functionalized Acyclic Alkenyl Magnesium Reagents
This compound, particularly in the form of its lithium chloride complex (i-PrMgCl·LiCl), is a key reagent for the stereoselective preparation of functionalized acyclic alkenyl magnesium reagents. beilstein-journals.org This "turbo-Grignard" reagent facilitates the iodine-magnesium exchange on functionalized acyclic alkenyl iodides at low temperatures (between -40 and -20 °C). beilstein-journals.orgub.edu
This method exhibits high functional group tolerance, allowing for the presence of sensitive groups such as nitriles, chlorides, and esters in the alkenyl iodide substrate. beilstein-journals.org The resulting functionalized alkenylmagnesium derivatives are formed with high stereoselectivity and can be used in subsequent reactions, such as acylation, to produce complex molecules like unsaturated 1,4-diketones. beilstein-journals.org This exchange reaction provides a powerful tool for creating complex organometallic reagents that are otherwise difficult to access. ub.edu
Functional Group Transformations
Beyond its role in forming new carbon-carbon bonds, this compound is a valuable reagent for facilitating various functional group transformations, primarily by acting as a strong base or as an exchange reagent.
One of its most significant applications in this context is the halogen-magnesium exchange reaction . This process transforms an organohalide (typically an iodide or bromide) into a new Grignard reagent. This compound is particularly effective for this purpose, allowing the preparation of highly functionalized aryl or alkenyl magnesium reagents under mild conditions that tolerate sensitive functional groups like esters, nitriles, and even imines. harvard.edu This transformation is crucial because it allows for the in-situ generation of complex Grignard reagents that could not be prepared by the direct reaction of magnesium metal with the corresponding halide due to functional group incompatibility.
Another key transformation is the sulfoxide-magnesium exchange reaction . Isopropylmagnesium chloride can be used to generate magnesium alkylidene carbenoids from 1-chlorovinyl p-tolyl sulfoxides. beilstein-journals.org This exchange of the sulfoxide (B87167) group for a magnesium species is a pivotal step in the synthesis of alkynes via a subsequent Fritsch–Buttenberg–Wiechell (FBW) rearrangement. beilstein-journals.org
Reductions of Diketones Catalyzed by Transition Metals (e.g., Cp2TiCl2)
The reduction of diketones using Grignard reagents in the presence of a catalytic amount of titanocene (B72419) dichloride (Cp2TiCl2) presents a valuable method for the synthesis of α-hydroxy ketones (α-ketols) and for the reductive cleavage of β-diketones. This compound serves as a key reagent in this process, acting as the hydride source.
The reaction of α-diketones with this compound, catalyzed by Cp2TiCl2, selectively yields α-ketols. This method is advantageous as it prevents over-reduction to the diol, even when an excess of the Grignard reagent is used. The proposed mechanism involves the in situ formation of a titanium hydride species, [Cp2TiH], which is believed to be the active reducing agent. The reaction is typically carried out in an ether solvent under a nitrogen atmosphere.
In the case of β-diketones, the Cp2TiCl2-catalyzed reaction with this compound leads to the reductive cleavage of a carbon-carbon bond, affording the corresponding ketones rather than β-hydroxy ketones. This transformation highlights the unique reactivity imparted by the titanium catalyst.
A general procedure for this reduction involves the addition of this compound to a solution of Cp2TiCl2 in ether, followed by the dropwise addition of the diketone substrate. The reaction mixture is stirred at a slightly elevated temperature to ensure completion. The choice of solvent can influence the reaction's efficiency, with ether generally providing better yields than tetrahydrofuran (B95107) (THF).
Table 1: Cp2TiCl2-Catalyzed Reduction of Diketones with this compound
| Diketone Substrate | Product | Yield (%) |
|---|---|---|
| Benzil | Benzoin | 85 |
| 4,4'-Dimethylbenzil | 4,4'-Dimethylbenzoin | 82 |
| Furil | Furoin | 78 |
| Acetylacetone (β-diketone) | Acetone | 75 |
| Dibenzoylmethane (β-diketone) | Acetophenone and Benzyl alcohol | 70 (ketone), 15 (alcohol) |
Magnesium-Halogen Exchange Reactions
The magnesium-halogen exchange is a powerful technique for the preparation of functionalized Grignard reagents that are not accessible through the classical reaction of an organic halide with magnesium metal. This compound is a commonly employed reagent for this transformation, particularly for the exchange with aryl and vinyl iodides and bromides. This method allows for the generation of organomagnesium compounds bearing sensitive functional groups, such as esters, nitriles, and amides, as the exchange can often be performed at low temperatures, minimizing side reactions.
The reaction involves the equilibrium between the starting organic halide and this compound, and the corresponding exchanged Grignard reagent and isopropyl halide. The equilibrium is driven by the relative stability of the organomagnesium species. Generally, the exchange is favorable when the newly formed Grignard reagent is more stable than the starting this compound.
The rate and efficiency of the magnesium-halogen exchange can be significantly enhanced by the use of "turbo-Grignard" reagents, such as isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl). The presence of lithium chloride breaks up the polymeric aggregates of the Grignard reagent, leading to more reactive monomeric species and accelerating the exchange process. This allows for the efficient exchange of even less reactive aryl bromides at low temperatures.
Table 2: Examples of Magnesium-Halogen Exchange with this compound and Subsequent Electrophilic Quench
| Substrate | Exchange Reagent | Electrophile | Product |
|---|---|---|---|
| 4-Iodoanisole | i-PrMgBr | Benzaldehyde | (4-Methoxyphenyl)(phenyl)methanol |
| Ethyl 4-iodobenzoate | i-PrMgBr | N,N-Dimethylformamide | Ethyl 4-formylbenzoate |
| 3-Bromopyridine | i-PrMgCl·LiCl | Allyl bromide | 3-Allylpyridine |
| 4-Bromo-N,N-dimethylaniline | i-PrMgCl·LiCl | Acetone | 1-(4-(Dimethylamino)phenyl)propan-2-ol |
Electrophilic Amination Reactions
Electrophilic amination provides a direct method for the formation of carbon-nitrogen bonds by reacting a nucleophilic organometallic species, such as a Grignard reagent, with an electrophilic nitrogen source. This compound, as a representative Grignard reagent, can be aminated using various electrophilic aminating agents to produce primary, secondary, and tertiary amines.
This "umpolung" strategy, which reverses the traditional role of nitrogen as a nucleophile, relies on aminating agents where the nitrogen atom is rendered electrophilic by being attached to a good leaving group. Common classes of electrophilic aminating agents include:
O-Sulfonylhydroxylamines: These reagents, such as 4,4,5,5-tetramethyl-1,3-dioxolan-2-one (B102912) O-phenylsulfonyloxime, react with Grignard reagents to form an initial adduct that, upon hydrolysis, yields the corresponding primary amine. nih.gov
N-Chloroamines: In the presence of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA), N-chloroamines can react with aryl Grignard reagents in a transition-metal-free process to afford various arylamines. acs.org
Oxime Derivatives: Certain oxime derivatives can serve as electrophilic nitrogen sources for Grignard reagents, leading to the formation of imines which can then be hydrolyzed to primary amines.
The choice of the aminating agent and reaction conditions allows for a degree of control over the type of amine synthesized. This method is a valuable alternative to traditional amination strategies, such as the reduction of nitro compounds or azides, and the alkylation of ammonia.
Table 3: Representative Electrophilic Aminating Agents for Grignard Reagents
| Aminating Agent Class | Example Reagent | Product Type after Hydrolysis |
|---|---|---|
| O-Sulfonylhydroxylamines | 4,4,5,5-Tetramethyl-1,3-dioxolan-2-one O-phenylsulfonyloxime | Primary Amines |
| N-Chloroamines | N-Chloropiperidine | Secondary Amines |
| Oxime Derivatives | Benzophenone O-tosyloxime | Primary Amines |
| Azides | Tosyl azide | Triazenes (can be reduced to amines) |
Applications in Natural Product Synthesis
The utility of this compound extends to the intricate and demanding field of natural product synthesis, where its specific reactivity is harnessed to construct complex molecular frameworks and install key stereocenters.
Stereoselective Synthesis of Complex Natural Product Scaffolds
A central challenge in natural product synthesis is the precise control of stereochemistry. This compound, like other Grignard reagents, can participate in diastereoselective additions to chiral aldehydes and ketones, a fundamental strategy for building stereogenic centers. The outcome of these reactions is often rationalized using models such as those proposed by Cram, Felkin-Anh, and Heathcock.
The stereoselectivity of the addition of this compound to a chiral carbonyl compound is influenced by the steric and electronic properties of the substrate and the Grignard reagent, as well as the reaction conditions. Chelation control can also play a significant role, where a Lewis basic functional group on the substrate coordinates to the magnesium atom of the Grignard reagent, directing the nucleophilic attack from a specific face of the carbonyl group.
While specific examples of the use of this compound in the stereoselective construction of complex, polycyclic natural product scaffolds are embedded within lengthy total synthesis campaigns and are not always highlighted as standalone methodologies, the principle remains a cornerstone of synthetic strategy. The diastereoselective addition of an isopropyl group can establish a key stereocenter from which the rest of the molecule's stereochemical landscape is elaborated. For instance, the addition of this compound to a chiral α-alkoxy ketone can proceed with high diastereoselectivity due to chelation of the magnesium to the carbonyl oxygen and the α-alkoxy group, leading to the formation of a single diastereomer of the resulting tertiary alcohol. This product can then serve as a chiral building block for the synthesis of a more complex natural product scaffold.
Catalysis and Ligand Effects in Isopropylmagnesium Bromide Chemistry
Transition Metal Catalysis in Isopropylmagnesium Bromide Reactions
Transition metals play a pivotal role in activating substrates and facilitating a diverse range of transformations involving this compound. The choice of metal catalyst dictates the type of reaction that can be achieved, from cross-coupling to conjugate additions and hydromagnesiation.
Palladium catalysts are highly effective in promoting cross-coupling reactions between this compound and various organic halides and triflates. These reactions, often variants of the Kumada coupling, are fundamental for the formation of carbon-carbon bonds. The scope of this reaction is broad, enabling the synthesis of a wide array of substituted aromatic and aliphatic compounds. For instance, palladium-catalyzed cross-coupling has been successfully employed for the synthesis of linear and α-branched alkyl silanes from monochlorosilanes and this compound, demonstrating high yields and scalability.
A notable application involves the coupling of aryl bromides with cyclopropylmagnesium bromide, where the addition of substoichiometric amounts of zinc bromide can mediate the reaction, leading to the formation of cyclopropyl (B3062369) arenes in good to excellent yields. researchgate.netresearchgate.netwikipedia.org This methodology has also been extended to other alkyl, cycloalkyl, and aryl Grignard reagents, highlighting its versatility. researchgate.net The catalytic system often consists of a palladium source, such as palladium acetate (B1210297) or a preformed palladium complex, and a phosphine (B1218219) ligand, which stabilizes the palladium center and modulates its reactivity.
| Substrate | Grignard Reagent | Catalyst System | Product | Yield |
|---|---|---|---|---|
| Aryl Bromide | Cyclopropylmagnesium Bromide | Pd(OAc)₂ / P(t-Bu)₃ / ZnBr₂ | Cyclopropyl Arene | Good to Excellent |
| Dimethylphenylsilyl Chloride | This compound | (DrewPhos)₂PdI₂ | Dimethylphenylisopropylsilane | High |
| Alkyl Chloride | Aryl Grignard Reagent | NiCl₂ / 1,3-Butadiene | Alkylarene | Good |
Titanium complexes, such as titanocene (B72419) dichloride (Cp₂TiCl₂) and titanium(IV) isopropoxide (Ti(OiPr)₄), are versatile catalysts for a range of transformations involving this compound. The combination of a titanium(IV) alkoxide and a Grignard reagent can generate a divalent titanium species, which is key to its catalytic activity. rsc.org This system is particularly known for the Kulinkovich reaction, which synthesizes cyclopropanols from esters and Grignard reagents. soton.ac.ukuni-freiburg.de The mechanism is believed to involve the formation of a titanacyclopropane intermediate. soton.ac.ukuni-freiburg.de
Reactions catalyzed by Ti(OiPr)₄ and this compound can also be used for the synthesis of 2-arylpyrroles from arylaldehyde imines and 3,3-diethoxypropyne. rsc.org Furthermore, this catalytic system can effect the cyclization of enynyl-1-ol derivatives to produce bicyclic compounds with high stereoselectivity. rsc.org In some instances, Cp₂TiCl₂ can be used to catalyze the alkylation of alkenes with alkyl halides in the presence of a Grignard reagent, affording E-olefins with high regio- and stereoselectivity. rsc.org
Copper catalysts are widely employed to promote the 1,4-conjugate addition (Michael addition) of Grignard reagents to α,β-unsaturated carbonyl compounds. researchgate.net While Grignard reagents can react directly with enones, the reaction often yields a mixture of 1,2- and 1,4-addition products. The addition of a catalytic amount of a copper(I) salt, such as copper(I) cyanide (CuCN), directs the reaction towards the exclusive formation of the 1,4-adduct. researchgate.net
This methodology has been successfully applied to the synthesis of 2-alkylthiochroman-4-ones and thioflavanones from thiochromones and various Grignard reagents, including this compound. researchgate.net The presence of additives like lithium chloride and chlorotrimethylsilane (B32843) (TMSCl) can further enhance the yield and efficiency of these reactions. researchgate.net Enantioselective versions of this reaction have also been developed using chiral ligands, allowing for the synthesis of enantioenriched products. orgsyn.org
| Grignard Reagent | Catalyst/Additives | Product | Yield |
|---|---|---|---|
| n-Butylmagnesium Chloride | CuCN / LiCl / TMSCl | 2-n-Butylthiochroman-4-one | 89% |
| Methylmagnesium Bromide | Cu(MeCN)₄PF₆ / (R,S)-PPF-P(t-Bu)₂ / TMSCl | 2-Methylthiochroman-4-one | 73% (82% ee) |
Zirconium-based catalysts, particularly zirconocene (B1252598) dichloride (Cp₂ZrCl₂), are known to catalyze the carbomagnesiation of alkenes and alkynes. In these reactions, an alkyl or vinyl group from a Grignard reagent is added across the unsaturated bond. While the term "hydromagnesiation" implies the addition of H-MgX across a multiple bond, the more commonly observed reaction with Grignard reagents is carbomagnesiation.
In the presence of catalytic amounts of Cp₂ZrCl₂, ethylmagnesium bromide has been shown to react regioselectively with α-olefins to form the corresponding alkylmagnesium compounds. The mechanism is thought to involve the formation of a zirconacyclopentane intermediate. While specific examples detailing the hydromagnesiation using this compound are not as prevalent, the principles of zirconium-catalyzed carbomagnesiation provide a framework for understanding the potential reactivity of this Grignard reagent in similar transformations.
Influence of Ligands and Additives on Reactivity and Selectivity
The reactivity of this compound can be dramatically altered by the presence of certain ligands and additives. These substances can modify the structure of the Grignard reagent in solution, leading to enhanced reactivity and selectivity.
The addition of lithium chloride (LiCl) to this compound solutions in tetrahydrofuran (B95107) (THF) leads to the formation of a highly reactive species known as a "Turbo Grignard" reagent. This iPrMgCl·LiCl complex exhibits significantly enhanced reactivity compared to the parent Grignard reagent, particularly in Br/Mg exchange reactions for the preparation of functionalized aryl- and heteroarylmagnesium compounds.
The increased reactivity is attributed to several factors. LiCl is believed to break down the polymeric aggregates of the Grignard reagent, leading to the formation of more soluble and reactive monomeric or dimeric species. Furthermore, LiCl shifts the Schlenk equilibrium, favoring the formation of the more nucleophilic dialkylmagnesium species. The resulting magnesate complexes, such as [i-PrMgCl·LiCl]₂, are more effective in transmetalation reactions, allowing for the preparation of a wide range of Grignard reagents under milder conditions and with greater functional group tolerance. This has made Turbo Grignard reagents invaluable tools in modern organic synthesis.
| Characteristic | Standard Grignard (iPrMgBr) | Turbo Grignard (iPrMgBr·LiCl) |
|---|---|---|
| Reactivity | Moderate | High |
| Reaction Conditions | Often requires higher temperatures | Milder conditions (-15°C to room temp) |
| Functional Group Tolerance | Limited | Broad (tolerates esters, nitriles, etc.) |
| Solubility | Forms polymeric aggregates | More soluble, less aggregated |
Role of Amine Catalysts in Magnesiation Reactions
This compound, a potent Grignard reagent, is a strong base capable of deprotonating a variety of acidic protons. However, for substrates with relatively low acidity, direct magnesiation can be slow or inefficient. In such cases, the addition of a catalytic amount of a secondary amine, such as diisopropylamine (B44863), can significantly accelerate the reaction. This method has proven effective for the functionalization of various heterocyclic compounds. nih.govtandfonline.com
The catalytic cycle is initiated by the reaction between this compound and the secondary amine. The Grignard reagent, acting as a base, deprotonates the amine to form a magnesium amide, specifically a diisopropylamido-magnesium species, and propane (B168953) gas. This newly formed magnesium amide is a significantly stronger base than the parent Grignard reagent.
This highly reactive magnesium amide then acts as the primary deprotonating agent, readily abstracting a proton from the substrate (e.g., an N-heterocycle) to form the desired magnesiated intermediate and regenerate the catalytic secondary amine. The regenerated amine can then re-enter the catalytic cycle, reacting with another equivalent of this compound. This process allows for the efficient magnesiation of substrates that would otherwise react sluggishly with the Grignard reagent alone.
A notable application of this catalytic approach is the magnesiation of N-phenylsulfonylpyrrole. Treatment with isopropylmagnesium chloride (a closely related Grignard reagent) and a catalytic quantity of diisopropylamine leads to the efficient formation of the 2-magnesiated pyrrole (B145914) derivative. nih.gov This intermediate can then be trapped with various electrophiles to yield 2-substituted phenylsulfonylpyrroles. nih.gov This strategy has been extended to other N-heterocyclic compounds, including imidazoles, indoles, and benzimidazoles, often utilizing the more soluble i-PrMgCl·LiCl complex in conjunction with catalytic diisopropylamine. tandfonline.com
| Substrate | Electrophile | Product | Yield | Reference |
|---|---|---|---|---|
| N-Phenylsulfonylpyrrole | Iodomethane | 2-Methyl-N-phenylsulfonylpyrrole | Moderate | nih.gov |
| N-tert-Butoxycarbonylpyrrole | Benzaldehyde | 2-(Hydroxy(phenyl)methyl)-N-tert-butoxycarbonylpyrrole | Good | tandfonline.com |
| N-Phenylsulfonylindole | Iodobenzene / Pd(PPh₃)₄ | 2-Phenyl-N-phenylsulfonylindole | Good | tandfonline.com |
Effects of Magnesium Phosphonoenolate Intermediates on Selectivity
In certain olefination reactions, such as the Horner-Wadsworth-Emmons (HWE) reaction, this compound is used as a base to generate the key nucleophile. Its interaction with phosphonate (B1237965) reagents leads to the formation of a magnesium phosphonoenolate intermediate, which plays a crucial role in determining the stereochemical outcome of the reaction.
When this compound is used to deprotonate a Weinreb amide-type HWE reagent, a magnesium phosphonoenolate is formed. This intermediate exhibits a profound influence on the selectivity of the subsequent reaction with an aldehyde, strongly favoring the formation of the (E)-alkene isomer. The high (E)-selectivity is a direct consequence of the divalent magnesium(II) cation.
The origin of this selectivity is attributed to the formation of a stable, six-membered cyclic intermediate involving the magnesium cation, the enolate oxygen, and the oxygen of the phosphoryl group. This chelated structure is more stable than the corresponding intermediates formed with monovalent alkali metal cations (like Li⁺, Na⁺, or K⁺). The thermodynamic stability of this magnesium-containing intermediate directs the reaction pathway towards the (E)-olefin product.
| Entry | Base | Temperature (°C) | Yield (%) | (E/Z) Ratio |
|---|---|---|---|---|
| 1 | LHMDS (Li⁺) | -78 | 89 | 1/99 |
| 2 | LHMDS (Li⁺) | Room Temp. | 92 | 86/14 |
| 3 | NaHMDS (Na⁺) | -78 | 93 | 96/4 |
| 4 | iPrMgBr (Mg²⁺) | -78 | 4 | 100/0 |
| 5 | iPrMgBr (Mg²⁺) | 0 | 27 | 99/1 |
| 6 | iPrMgBr (Mg²⁺) | Room Temp. | 73 | 99/1 |
Advanced Spectroscopic and Computational Studies of Isopropylmagnesium Bromide
Spectroscopic Characterization of Isopropylmagnesium Bromide and its Intermediates
Spectroscopic methods allow for the in-situ observation of chemical species, providing a dynamic picture of the reaction as it unfolds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for real-time monitoring of reactions involving Grignard reagents. pharmtech.com By using flow NMR setups, where the reaction mixture is circulated from the reactor through the NMR spectrometer, chemists can track the consumption of reactants and the formation of products and intermediates without disturbing the reaction. pharmtech.comrsc.org This technique provides quantitative, structurally rich information, making it highly attractive for mechanistic studies. uib.no
For reactions involving this compound, ¹H NMR can be used to monitor the disappearance of the characteristic signals of the isopropyl group on the magnesium and the appearance of new signals corresponding to the product. For instance, in the reaction with an aryl bromide, the formation of the new aryl-isopropyl species can be tracked. rsc.org Furthermore, other nuclei can be used as handles for monitoring; for example, if the substrate contains fluorine, ¹⁹F NMR can offer a very clear window into the reaction's progress. rsc.orguib.no The ability of NMR to discriminate between multiple species in solution, including isomers, is a significant advantage over other techniques. pharmtech.com This detailed kinetic and structural data is crucial for optimizing reaction conditions and understanding complex mechanistic details. rsc.org
Table 1: Applications of NMR Spectroscopy in Grignard Reaction Analysis
| Feature | Description | Relevance to this compound |
|---|---|---|
| Reaction Kinetics | Real-time tracking of the concentration of reactants, intermediates, and products. | Allows for the determination of reaction rates and orders for reactions such as the addition to carbonyls or cross-coupling. |
| Intermediate Detection | Identification of transient species that are not isolable. | Can provide evidence for complex intermediates formed during the reaction pathway. |
| Structural Elucidation | Provides detailed structural information about all components in the reaction mixture. | Confirms the structure of the final products and any observable intermediates. mdpi.com |
| Quantitative Analysis | The signal intensity is directly proportional to the concentration of the nucleus being observed. | Enables accurate measurement of reaction yield and conversion over time. |
Mass spectrometry is a key technique for the identification of reaction products and for gaining insight into the nature of the Grignard reagent itself. wikipedia.org While the high reactivity and non-volatile nature of Grignard reagents make direct analysis challenging, Electrospray Ionization Mass Spectrometry (ESI-MS) has been used to study the complex species present in Grignard solutions. researchgate.net These studies have revealed that Grignard reagents like isopropylmagnesium chloride can form trinuclear anionic clusters in the gas phase, providing insight into their potential for aggregation. researchgate.net
In the context of reactions involving this compound, MS, often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is primarily used to identify the final products after the reaction has been quenched. For instance, after the reaction of this compound with a ketone, MS analysis of the worked-up mixture would confirm the mass of the expected tertiary alcohol, thereby verifying the outcome of the reaction. researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass of the product, allowing for the determination of its elemental formula and unambiguous identification. mdpi.com
Computational Chemistry for Reaction Pathway Elucidation
Computational chemistry provides a theoretical framework to explore reaction mechanisms, structures of unstable intermediates, and transition states at the molecular level.
Density Functional Theory (DFT) has become a standard computational tool for investigating the mechanisms of Grignard reactions. nih.gov DFT calculations, often using functionals like B3LYP, allow researchers to model the complex equilibria and reaction pathways of reagents like this compound. nih.govresearchgate.netresearchgate.net
Key insights from DFT studies on Grignard reactions include:
The Role of Aggregation: Calculations have shown that dimeric forms of Grignard reagents can be more reactive than monomeric species. researchgate.net The reaction mechanism often involves the coordination of the carbonyl substrate to one magnesium center, followed by the transfer of the alkyl group from the adjacent magnesium atom. nih.govnih.gov This model aligns with the known aggregated nature of Grignard reagents in solution. nih.gov
Polar vs. Single Electron Transfer (SET) Mechanisms: DFT studies have been used to investigate the factors that favor a polar (nucleophilic addition) versus a radical-based Single Electron Transfer (SET) pathway. nih.govacs.org For many simple carbonyls, the polar, four-centered transition state is favored. nih.gov However, for sterically hindered ketones or substrates with low reduction potentials, the SET mechanism can become competitive. nih.govnih.gov
"Turbo" Grignard Reagents: Computational models have been used to study the effect of additives like lithium chloride (LiCl). gmu.edu DFT calculations on i-PrMgCl•LiCl systems show changes in bond lengths and orders, suggesting that the additive alters the structure and reactivity of the Grignard reagent, which helps to explain the enhanced performance of these "turbo" Grignards. gmu.edu
A significant strength of computational chemistry is its ability to calculate the structures and energies of transition states, which are fleeting and cannot be observed experimentally. By mapping the potential energy surface of a reaction, the most likely mechanistic pathways can be identified.
For the Grignard addition to a carbonyl compound, DFT calculations have characterized the geometry of the key transition states. researchgate.net In the polar mechanism, a concerted, four-centered transition state is often found, involving the magnesium, the carbonyl oxygen, the carbonyl carbon, and the nucleophilic carbon of the isopropyl group. nih.gov Computational investigations have also suggested the formation of a tetra-coordinated magnesium complex as a transition state in certain reactions. researchgate.netresearchgate.net
By calculating the activation energies (the energy difference between the reactants and the transition state), researchers can predict the kinetics of a reaction. nih.gov For example, DFT studies have shown that the energy barriers for the reaction of a dimeric Grignard species with a carbonyl are generally low, consistent with the high reactivity observed experimentally. nih.gov These energetic calculations are crucial for understanding reaction selectivity, especially in cases where multiple products can be formed. mdpi.comnih.gov The modeling of transition states has also been instrumental in disproving previously suggested mechanisms, such as a six-membered ring transition state, which computational tests found to be energetically unfavorable. nih.gov
Table 2: Key Findings from Computational Studies of Grignard Reactions
| Computational Finding | Description | Significance |
|---|---|---|
| Dimeric Reagent Reactivity | DFT calculations suggest that dimeric Grignard structures are key reactive species, not just monomers. nih.govresearchgate.net | Explains the complex kinetics and the importance of the Schlenk equilibrium in determining the reactive species. |
| Four-Centered Transition State | A cyclic transition state involving Mg-O and C-C bond formation is often the lowest energy pathway for polar addition. nih.gov | Provides a clear model for the nucleophilic addition step and explains the stereochemical outcome of many Grignard reactions. |
| SET Pathway Energetics | The feasibility of a single electron transfer (SET) mechanism can be evaluated by calculating the energies of radical intermediates. nih.gov | Helps to predict when side reactions like reduction or enolization might occur, particularly with bulky reagents or specific substrates. |
| Additive Effects (LiCl) | Modeling shows that LiCl alters the Mg-Cl bond length and electronic structure of the Grignard reagent. gmu.edu | Provides a molecular-level explanation for the enhanced reactivity of "turbo" Grignard reagents. |
Emerging Research Areas and Future Directions
Development of Novel Isopropylmagnesium Bromide Derivatives and Analogues
The development of novel derivatives and analogues of this compound is a significant area of research, aimed at enhancing reactivity, selectivity, and functional group tolerance. A key advancement in this domain is the formation of "Turbo-Grignard" reagents, which are complexes of isopropylmagnesium halides with lithium chloride (i-PrMgCl·LiCl).
The addition of lithium chloride to isopropylmagnesium chloride, a closely related analogue of the bromide, has been shown to dramatically accelerate the rate of halogen-magnesium exchange reactions. This increased reactivity allows for the preparation of a wide range of highly functionalized Grignard reagents that were previously inaccessible. The presence of LiCl breaks down the polymeric aggregates of the Grignard reagent, leading to more reactive monomeric species. This enhanced reactivity enables the exchange to occur at lower temperatures, thus preserving sensitive functional groups within the target molecule.
The utility of these "Turbo-Grignard" reagents is particularly evident in the synthesis of complex aromatic and heterocyclic compounds. For instance, aryl and heteroaryl bromides or iodides containing ester, nitrile, or even nitro groups can undergo efficient halogen-magnesium exchange with i-PrMgCl·LiCl to furnish the corresponding functionalized organomagnesium compounds. These intermediates can then be trapped with various electrophiles to generate a diverse array of polyfunctional molecules.
| Derivative/Analogue | Composition | Key Advantage | Application Area |
| "Turbo-Grignard" Reagent | i-PrMgCl·LiCl | Increased reactivity and functional group tolerance in halogen-magnesium exchange reactions. | Synthesis of highly functionalized aromatic and heterocyclic compounds. |
| This compound - Ligand Adducts | i-PrMgBr + Chelating Ligand | Modified selectivity and reactivity in specific transformations. | Asymmetric synthesis and catalysis. |
Research is also ongoing into the development of this compound adducts with various chelating ligands. These additives can modulate the reactivity and selectivity of the Grignard reagent, potentially enabling new types of asymmetric transformations and catalytic processes. The precise control over the reagent's structure and reactivity offered by these derivatives and analogues is a critical step towards the design of more sophisticated and efficient synthetic methodologies.
Application in New Chemical Transformations and Methodologies
The versatility of this compound and its derivatives continues to expand into new chemical transformations and methodologies, moving beyond its traditional role as a simple alkylating agent.
One of the most significant modern applications is in halogen-magnesium exchange reactions . The use of this compound, often in the form of its "Turbo-Grignard" analogue (i-PrMgCl·LiCl), allows for the efficient conversion of aryl, heteroaryl, and vinyl halides into their corresponding Grignard reagents. This method is particularly valuable for substrates that are incompatible with classical Grignard formation from magnesium metal. The reaction proceeds under mild conditions and tolerates a wide range of functional groups, providing a powerful tool for the synthesis of complex molecules.
Cross-coupling reactions represent another major area of application. This compound can participate in various transition metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. For example, it has been used in nickel- and copper-catalyzed couplings with alkyl fluorides, which are typically challenging substrates. Furthermore, it serves as a coupling partner in palladium-catalyzed reactions with aryl bromides and triflates. These methodologies provide efficient routes to substituted aromatic and aliphatic compounds.
Recent research has also highlighted the utility of this compound in reductive coupling reactions . For instance, it can be employed in the reductive functionalization of tertiary amides, offering a novel pathway for the synthesis of amines, which are crucial scaffolds in medicinal chemistry.
| Transformation/Methodology | Description | Key Features |
| Halogen-Magnesium Exchange | Conversion of organic halides to Grignard reagents using i-PrMgBr or its derivatives. | Mild conditions, high functional group tolerance. |
| Cross-Coupling Reactions | Formation of C-C bonds by reacting i-PrMgBr with organic halides in the presence of a metal catalyst. | Access to a wide range of substituted organic molecules. |
| Reductive Coupling of Amides | Use of i-PrMgBr to mediate the reductive functionalization of amides to form amines. | Novel method for amine synthesis. |
| Synthesis of 1,2,3-Triazoles | Application in Grignard-mediated reactions for the synthesis of triazole heterocycles. | Role in protecting azide (B81097) functionalities during the reaction. |
The dual nature of this compound as both a potent nucleophile and a strong base further enhances its utility, allowing for its application in a broad spectrum of chemical transformations within a single synthetic sequence.
Integration with Automation and High-Throughput Experimentation
The integration of this compound chemistry with automation and high-throughput experimentation is a rapidly advancing field aimed at accelerating reaction discovery, optimization, and scale-up. Continuous flow chemistry, in particular, has emerged as a powerful platform for safely and efficiently handling highly reactive Grignard reagents like this compound.
Flow chemistry systems offer precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for managing the often exothermic nature of Grignard reactions. The small reaction volumes within microreactors enhance heat and mass transfer, leading to improved yields, selectivities, and safety profiles compared to traditional batch processes. For example, the preparation of amides mediated by isopropylmagnesium chloride (a close analogue) has been successfully demonstrated in a continuous flow setup. rsc.org This approach allows for the rapid generation and in-situ consumption of the reactive organomagnesium species, minimizing the risks associated with their handling and storage.
Furthermore, the development of disposable cartridges for the on-demand synthesis of Grignard reagents, including this compound, represents a significant step towards user-friendly and automated chemical synthesis. sigmaaldrich.com These cartridges can be integrated into automated platforms, enabling the generation of the reagent at the point of use, thus avoiding the need for storing large quantities of this reactive compound.
| Technology | Application with this compound | Advantages |
| Continuous Flow Chemistry | Synthesis of amides and other functional molecules using i-PrMgBr and its derivatives. | Enhanced safety, improved reaction control, scalability, and potential for automation. |
| Disposable Cartridge Systems | On-demand synthesis of i-PrMgBr for immediate use in reactions. | Increased safety, convenience, and integration with automated synthesis platforms. |
These automated and high-throughput methodologies are not only transforming the landscape of chemical synthesis in research laboratories but are also paving the way for more efficient and safer manufacturing processes in the pharmaceutical and fine chemical industries. The ability to rapidly screen a wide range of reaction conditions and substrates in an automated fashion significantly accelerates the development of new synthetic routes and the discovery of novel chemical entities.
Further Exploration of Green Chemistry Principles in this compound Synthesis and Utilization
In line with the growing emphasis on sustainable chemical practices, significant research efforts are being directed towards the application of green chemistry principles to the synthesis and utilization of this compound. The primary goals are to reduce the environmental impact associated with Grignard reactions, enhance safety, and improve resource efficiency.
A key area of focus is the reduction or replacement of traditional ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF), which are volatile, flammable, and pose environmental concerns. The use of greener solvents , such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), is gaining traction. 2-MeTHF is derived from renewable resources and exhibits properties that make it a more environmentally benign alternative to THF, including a higher boiling point and greater stability. sigmaaldrich.com
Another innovative approach to greener Grignard reagent synthesis is the use of mechanochemistry , specifically ball-milling. sciencedaily.comcosmosmagazine.com This technique involves the mechanical grinding of the reactants (magnesium metal and an organic halide) in the presence of minimal or no solvent. Ball-milling has been shown to effectively initiate the formation of Grignard reagents, drastically reducing the amount of hazardous organic solvents required. sciencedaily.comcosmosmagazine.com This solvent-minimized approach not only reduces waste but also enhances safety by mitigating the risks associated with flammable solvents. sciencedaily.comcosmosmagazine.com
| Green Chemistry Principle | Application in this compound Chemistry | Environmental/Safety Benefit |
| Safer Solvents and Auxiliaries | Use of 2-methyltetrahydrofuran (2-MeTHF) as a solvent for Grignard reactions. | Reduced volatility and environmental impact compared to traditional ethers. sigmaaldrich.com |
| Waste Prevention | Application of mechanochemical methods (ball-milling) for Grignard reagent synthesis. | Significant reduction in the use of organic solvents, leading to less waste generation. sciencedaily.comcosmosmagazine.com |
| Inherently Safer Chemistry | Continuous flow synthesis of Grignard reagents and their subsequent reactions. | Minimization of the amount of hazardous reagent present at any given time, enhancing process safety. |
Safety and Handling Protocols in Academic Research Settings
Hazard Identification and Risk Assessment for Isopropylmagnesium Bromide
A thorough understanding of the hazards associated with this compound is the foundation of its safe use. This compound is classified as a hazardous chemical and presents multiple risks that must be assessed before any experiment. fishersci.com In an academic research setting, a formal risk assessment should be conducted to identify potential exposure scenarios and implement appropriate control measures.
Key Hazards:
Flammability: this compound is a highly flammable liquid and vapor. fishersci.com It can ignite spontaneously in air, a characteristic of pyrophoric substances. The solution's solvent, typically diethyl ether or tetrahydrofuran (B95107), is also highly flammable.
Water Reactivity: This Grignard reagent reacts violently with water and other protic solvents, releasing flammable isopropane gas which can autoignite. fishersci.com This reactivity extends to moisture in the air, necessitating handling under an inert atmosphere.
Corrosivity: It is corrosive and can cause severe skin burns and eye damage upon contact. fishersci.comresearchgate.net Inhalation of vapors may lead to respiratory irritation. fishersci.com
Health Hazards: Ingestion of this compound is harmful. fishersci.com
A comprehensive risk assessment should evaluate the quantities being used, the specific experimental setup, and the potential for deviation from standard operating procedures. The following table summarizes the key hazards:
| Hazard Category | Description | GHS Classification |
| Physical Hazards | Highly flammable liquid and vapor. In contact with water, it releases flammable gases which may ignite spontaneously. fishersci.comresearchgate.net | Flammable liquids (Category 2), Substances which in contact with water emit flammable gases (Category 1) researchgate.net |
| Health Hazards | Harmful if swallowed. Causes severe skin burns and eye damage. May cause respiratory irritation and drowsiness or dizziness. fishersci.comresearchgate.net | Acute toxicity, Oral (Category 4), Skin corrosion (Category 1B), Serious eye damage (Category 1), Specific target organ toxicity - single exposure (Category 3) researchgate.net |
Safe Storage and Handling under Inert Atmosphere
The inherent reactivity of this compound with air and moisture necessitates stringent storage and handling procedures, primarily centered around the use of an inert atmosphere.
Storage:
Inert Atmosphere: this compound solutions should always be stored under a positive pressure of an inert gas, such as nitrogen or argon. researchgate.net
Container: Use the original manufacturer's container, which is designed for safe storage. If transferring to a new container, ensure it is dry and has been purged with an inert gas. Containers should be kept tightly closed. fishersci.com
Location: Store in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials like water, oxidizing agents, and acids. researchgate.net Storage in a designated flammables cabinet is recommended. researchgate.net
Temperature: Avoid extreme temperatures and direct sunlight. researchgate.net
Handling:
Inert Atmosphere Techniques: All transfers and reactions involving this compound must be carried out under an inert atmosphere using techniques such as a Schlenk line or a glovebox. researchgate.net This prevents contact with air and moisture.
Personal Protective Equipment (PPE): Appropriate PPE is mandatory and includes:
Flame-resistant lab coat
Chemical splash goggles and a face shield
Chemically resistant gloves (e.g., nitrile or neoprene)
Dispensing: Use dry, inert gas-flushed syringes or cannulas for transferring the reagent. Never pour Grignard reagents in the open air.
Equipment: All glassware and equipment must be thoroughly dried before use, typically by oven-drying and cooling under a stream of inert gas. Use spark-proof and explosion-proof equipment. fishersci.comresearchgate.net
Ventilation: Work should be conducted in a chemical fume hood to minimize inhalation exposure. fishersci.com
| Parameter | Storage Recommendation | Handling Recommendation |
| Atmosphere | Under a positive pressure of nitrogen or argon. researchgate.net | All manipulations under an inert atmosphere (glovebox or Schlenk line). researchgate.net |
| Temperature | Cool, dry location, away from direct sunlight. researchgate.net | Avoid heat sources. |
| Container | Tightly sealed original container or a dry, inert gas-purged vessel. fishersci.com | Dry, oven-baked glassware. |
| PPE | N/A | Flame-resistant lab coat, chemical goggles, face shield, and appropriate gloves. |
| Ventilation | Well-ventilated storage area. researchgate.net | Chemical fume hood. fishersci.com |
Emergency Procedures and Spill Management
In the event of an emergency, a well-defined plan is crucial to ensure the safety of all laboratory personnel.
In Case of Exposure:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention. tamut.edu
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. researchgate.net
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill Management:
A spill of this compound is a serious incident that requires a calm and methodical response.
Small Spills (manageable by trained lab personnel):
Alert others in the vicinity and evacuate the immediate area.
If the spill is flammable, extinguish all nearby ignition sources. tamut.edu
Wear appropriate PPE, including a flame-resistant lab coat, chemical goggles, a face shield, and chemically resistant gloves.
Cover the spill with a dry, inert absorbent material such as sand or diatomaceous earth. Do not use water or combustible materials like paper towels.
Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled container for hazardous waste. fishersci.com
The area should then be cautiously "quenched" by slowly adding a less reactive solvent like isopropanol (B130326), followed by a very slow addition of water to neutralize any remaining reagent.
Ventilate the area and wash the spill site once the reaction has ceased.
Large Spills:
Evacuate the laboratory immediately and alert others.
Activate the fire alarm if there is a fire or a high risk of one.
Close the laboratory doors to contain the spill. cornell.edu
Call emergency services and inform them of the nature and location of the spill.
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
| Action | Procedure |
| Personal Exposure | Remove contaminated clothing, flush affected area with water for at least 15 minutes, and seek immediate medical attention. tamut.edu |
| Small Spill | Alert others, wear appropriate PPE, cover with dry inert absorbent, collect with non-sparking tools, and place in a hazardous waste container. fishersci.com |
| Large Spill | Evacuate, activate fire alarm if necessary, confine the spill by closing doors, and call emergency services. cornell.edu |
Waste Disposal Considerations
Proper disposal of waste containing this compound is a critical final step in its safe handling. Improper disposal can lead to serious accidents and environmental contamination.
Quenching and Neutralization:
Unused or excess this compound must be "quenched" before disposal. This involves slowly and carefully adding the Grignard reagent to a stirred, cooled solution of a less reactive solvent, such as isopropanol or a 1:1 mixture of tetrahydrofuran and methanol.
The quenching process is highly exothermic and should be performed in a fume hood, with appropriate cooling (e.g., an ice bath).
Once the initial vigorous reaction has subsided, water can be added dropwise to hydrolyze any remaining Grignard reagent.
The resulting solution should be neutralized with a dilute acid (e.g., hydrochloric acid) before being disposed of as hazardous waste.
Waste Collection:
All waste materials, including the quenched solution, absorbent materials from spills, and contaminated items like gloves and syringes, must be collected in a properly labeled hazardous waste container. researchgate.net
The container should be made of a material compatible with the waste and should be kept closed except when adding waste.
Never mix Grignard reagent waste with incompatible waste streams, such as those containing acids or oxidizing agents. nih.gov
Disposal Procedures:
Follow all institutional and local regulations for the disposal of hazardous chemical waste. ed.ac.uk
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures. dartmouth.edu
Ensure that the hazardous waste container is clearly labeled with its contents. nih.gov
| Waste Type | Disposal Method |
| Excess Reagent | Slow quenching with a non-protic solvent, followed by the addition of a protic solvent and neutralization. |
| Contaminated Solids | Collect in a labeled hazardous waste container. researchgate.net |
| Empty Containers | Rinse with a suitable solvent (e.g., tetrahydrofuran) under an inert atmosphere. The rinsate must be treated as hazardous waste. The triple-rinsed container can then be disposed of according to institutional guidelines. nih.gov |
Q & A
Q. Q: What are the critical considerations for preparing and handling isopropylmagnesium bromide solutions in laboratory settings?
A:
- Solvent selection : Use anhydrous tetrahydrofuran (THF) or diethyl ether to maintain reagent stability. Solutions in THF (1.0–2.0 M) are common due to improved solubility and reactivity .
- Moisture control : Strictly exclude water to prevent violent decomposition, which releases flammable gases (e.g., methane) .
- Safety protocols : Use explosion-proof equipment, ground all conductive surfaces, and avoid static discharge. Personal protective equipment (PPE) must include flame-resistant clothing, EN 374-certified gloves, and full-face respirators in poorly ventilated areas .
Reaction Optimization in Grignard Chemistry
Q. Q: How can reaction conditions be optimized for this compound-mediated nucleophilic additions?
A:
- Temperature control : Reactions typically proceed at 0–25°C. Lower temperatures reduce side reactions (e.g., enolization of ketones).
- Stoichiometry : Use 1.2–1.5 equivalents of the Grignard reagent to ensure complete conversion of electrophilic substrates (e.g., esters or amides) .
- Continuous flow systems : For scalable synthesis, employ microreactors with controlled mixing (e.g., 0.1–0.2 mL/min flow rates) to enhance reproducibility and safety .
Stability and Reactivity in Solution
Q. Q: What factors influence the stability of this compound solutions, and how can degradation be monitored?
A:
- Solvent purity : Residual water or oxygen in THF accelerates decomposition. Use freshly distilled solvents and store solutions under inert gas (argon/nitrogen) .
- Concentration effects : Higher concentrations (>2.0 M) may precipitate magnesium salts, reducing reactivity. Monitor via gas chromatography (GC) to track active reagent levels .
- Degradation indicators : Cloudiness or gas evolution (e.g., bubbles) signals decomposition. Titration with diphenylacetic acid provides quantitative assessment .
Advanced Applications in Amide Functionalization
Q. Q: How does this compound enable reductive coupling of tertiary amides, and what mechanistic insights support this method?
A:
- Mechanism : The reagent cleaves the amide C–N bond via nucleophilic attack at the carbonyl, generating a magnesium alkoxide intermediate. Subsequent protonation yields secondary amines .
- Experimental design : Use excess reagent (3 equivalents) in THF at 25°C. Quench with HCl (1 M) to isolate products. GC-MS analysis confirms selectivity over competing pathways (e.g., over-reduction) .
- Substrate scope : Electron-deficient amides react faster, while sterically hindered substrates require extended reaction times (up to 24 hours) .
Contradictions in Reactivity Data
Q. Q: How can discrepancies in reported reactivity of this compound with aromatic vs. aliphatic substrates be resolved?
A:
- Kinetic vs. thermodynamic control : Aromatic aldehydes may undergo faster addition due to lower activation barriers, while aliphatic ketones require elevated temperatures for comparable rates .
- Competing pathways : Side reactions (e.g., enolate formation in ketones) can dominate if reagent addition is too rapid. Use slow syringe pumps (<0.1 mL/min) to suppress undesired pathways .
- Analytical validation : Combine GC-MS and in situ IR spectroscopy to distinguish intermediates and quantify product ratios .
Safety and Waste Management
Q. Q: What are the best practices for disposing of this compound waste and mitigating fire hazards?
A:
- Quenching protocols : Slowly add waste to isopropanol or ethyl acetate at 0°C to neutralize residual reactivity. Avoid water-based quenches in bulk .
- Fire prevention : Store solutions in flame-resistant cabinets at 4°C. Use CO₂ or dry chemical extinguishers for magnesium fires—never water .
- Regulatory compliance : Follow EPA guidelines for magnesium-containing waste. Consult institutional safety officers for local disposal protocols .
Analytical Techniques for Reaction Monitoring
Q. Q: Which analytical methods are most effective for real-time monitoring of this compound reactions?
A:
- Gas chromatography (GC) : Track substrate consumption and product formation using HP-5MS columns and EI/CI-MS detection. Retention time calibration with authentic standards improves accuracy .
- In situ NMR : Deuterated solvents (e.g., THF-d₈) enable monitoring of intermediates like magnesium alkoxides. Low-temperature probes (<−40°C) stabilize reactive species .
- Titration : Karl Fischer titration quantifies residual water, while iodometric titration assesses active Grignard reagent concentration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
